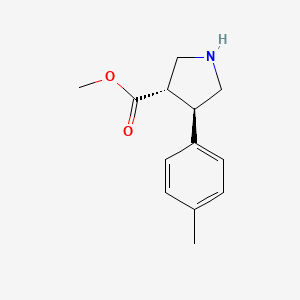
Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-tolylamine and a suitable chiral precursor.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving a nucleophilic substitution or a condensation reaction.
Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid is reacted with methanol in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors to ensure high yield and purity.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-tolyl ketone, while reduction may produce the corresponding alcohol.
科学研究应用
Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in the body.
Pathways Involved: It could modulate biochemical pathways, leading to changes in cellular function or signaling.
相似化合物的比较
Similar Compounds
Methyl(3S,4R)-4-phenylpyrrolidine-3-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.
Methyl(3S,4R)-4-(m-tolyl)pyrrolidine-3-carboxylate: Similar structure but with a meta-tolyl group.
Uniqueness
Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of the p-tolyl group, which can influence its biological activity and chemical reactivity.
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
methyl (3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12+/m0/s1 |
InChI 键 |
FNKALRYQAVQRDR-NWDGAFQWSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)OC |
规范 SMILES |
CC1=CC=C(C=C1)C2CNCC2C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


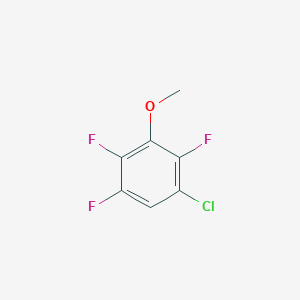
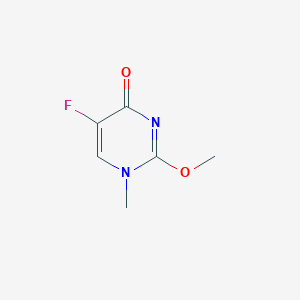
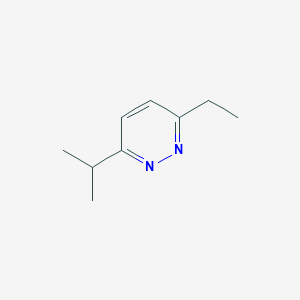

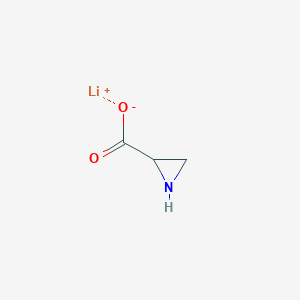

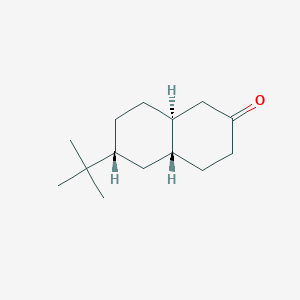
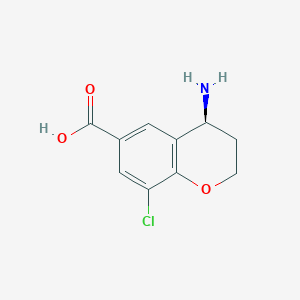
![Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13119898.png)
![2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one](/img/structure/B13119904.png)
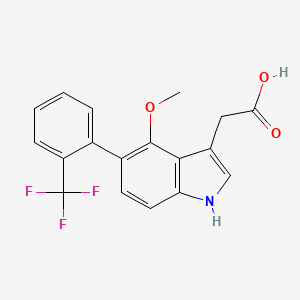

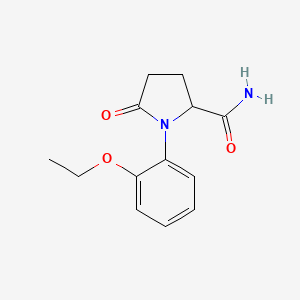
![Pyrimido[4,5-d][1,2,3]triazine](/img/structure/B13119935.png)
